molecular formula C12H15ClO2 B13858196 Ethyl 3-(2-chloro-4-methylphenyl)propanoate

Ethyl 3-(2-chloro-4-methylphenyl)propanoate

Cat. No.: B13858196
M. Wt: 226.70 g/mol
InChI Key: OLPFRSSYRQPPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-chloro-4-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chloro-4-methylphenyl)propanoate typically involves the esterification of 3-(2-chloro-4-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-4-methylphenyl)propanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-chloro-4-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The chlorine atom in the phenyl ring may also play a role in its biological activity by influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Ethyl 3-(2-chloro-4-methylphenyl)propanoate can be compared with other esters such as:

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other esters .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

ethyl 3-(2-chloro-4-methylphenyl)propanoate

InChI

InChI=1S/C12H15ClO2/c1-3-15-12(14)7-6-10-5-4-9(2)8-11(10)13/h4-5,8H,3,6-7H2,1-2H3

InChI Key

OLPFRSSYRQPPOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.